![molecular formula C17H19NO2 B15161265 1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine CAS No. 820973-52-2](/img/structure/B15161265.png)
1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine is an organic compound with a complex structure It is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further connected to a methoxy group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit monoamine oxidase-catalyzed deamination, affecting neurotransmitter levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
- 4-Methoxyphenethylamine
- 2-Hydroxy-4-methoxyacetophenone
Uniqueness
1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine is unique due to its specific structural features, such as the presence of both ethenyl and methoxy groups attached to the phenyl ring
Propriétés
Numéro CAS |
820973-52-2 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
[2-[(4-ethenylphenyl)methoxy]-6-methoxyphenyl]methanamine |
InChI |
InChI=1S/C17H19NO2/c1-3-13-7-9-14(10-8-13)12-20-17-6-4-5-16(19-2)15(17)11-18/h3-10H,1,11-12,18H2,2H3 |
Clé InChI |
SANZFEUZPOZUTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OCC2=CC=C(C=C2)C=C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
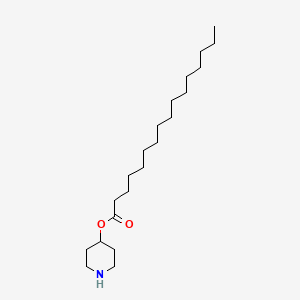
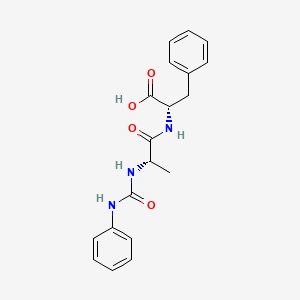
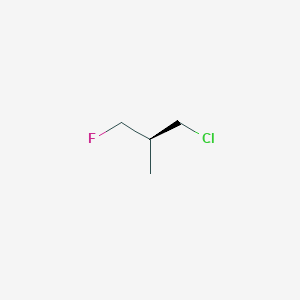
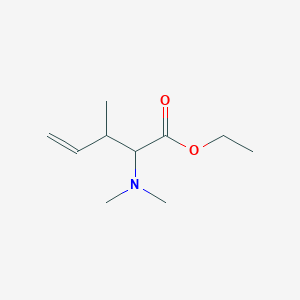
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
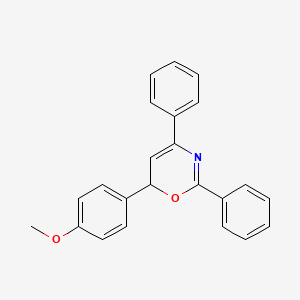

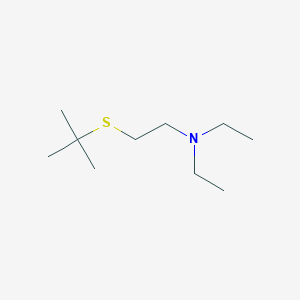
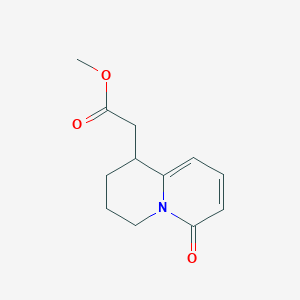

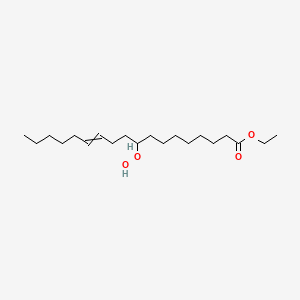
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
